4-[4-(Benzyloxy)phenyl]-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Description
4-[4-(Benzyloxy)phenyl]-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C31H26N2O4S and its molecular weight is 522.62. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis Applications
One study discusses the facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives, showcasing the versatility of tetrahydroquinoline compounds in synthesizing heterocyclic structures. This process demonstrates the compound's potential as a precursor for the development of novel organic molecules with possible pharmacological activities (Elkholy & Morsy, 2006).
Another study focuses on the cyclization and rearrangement of benzylamino-nitriles, providing insights into the chemical behavior of similar compounds under specific conditions. This research could be pivotal for the development of new synthetic routes for related compounds (Harcourt, Taylor, & Waigh, 1978).
Biological Activity Potential
Research on 4-Hydroxyquinolones and similar structures has shown the potential for the synthesis of bioactive molecules, suggesting applications in the development of therapeutic agents. This area of research highlights the importance of these compounds in medicinal chemistry (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Moreover, studies on the synthesis of lamellarin derivatives from alpha-aminonitrile precursors underscore the significance of these compounds in natural product synthesis, hinting at their potential applications in drug discovery (Liermann & Opatz, 2008).
Properties
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O4S/c32-17-25-30(21-10-13-23(14-11-21)37-18-20-6-2-1-3-7-20)24-8-4-5-9-26(24)33-31(25)38-19-29(36)22-12-15-27(34)28(35)16-22/h1-3,6-7,10-16,34-35H,4-5,8-9,18-19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSNDXGOTMTARJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)C3=CC(=C(C=C3)O)O)C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.